molecular formula C19H30O2 B12682978 1-Octanol, 2-butyl-, benzoate CAS No. 188038-97-3

1-Octanol, 2-butyl-, benzoate

Cat. No.: B12682978
CAS No.: 188038-97-3
M. Wt: 290.4 g/mol
InChI Key: ZGGHMDBVRJATBC-UHFFFAOYSA-N
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Description

1-Octanol, 2-butyl-, benzoate is an organic compound with the molecular formula C12H26O. It is a derivative of 1-octanol, where the hydroxyl group is esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octanol, 2-butyl-, benzoate can be synthesized through the esterification of 1-octanol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Octanol, 2-butyl-, benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester back to the alcohol and benzoic acid.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and corresponding carboxylic acids or ketones.

    Reduction: 1-Octanol and benzoic acid.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

1-Octanol, 2-butyl-, benzoate has a wide range of scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-octanol, 2-butyl-, benzoate involves its interaction with cellular membranes and enzymes. The ester can penetrate lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Octanol: A primary alcohol with similar structural features but lacks the ester group.

    2-Butyl-1-octanol: Similar to 1-octanol, 2-butyl-, benzoate but without the benzoate ester group.

    Benzoic Acid Esters: Other esters of benzoic acid with different alcohols.

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

188038-97-3

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-butyloctyl benzoate

InChI

InChI=1S/C19H30O2/c1-3-5-7-9-13-17(12-6-4-2)16-21-19(20)18-14-10-8-11-15-18/h8,10-11,14-15,17H,3-7,9,12-13,16H2,1-2H3

InChI Key

ZGGHMDBVRJATBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1

Origin of Product

United States

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